1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea
Description
The compound 1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea features a urea backbone bridging a substituted phenyl group and a thiophene ring. The phenyl group is modified with a chlorine atom at the 2-position and a 6-ethoxyimidazo[1,2-b]pyridazine moiety at the 5-position.
Properties
IUPAC Name |
1-[2-chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-2-27-17-8-7-16-21-15(11-25(16)24-17)12-5-6-13(20)14(10-12)22-19(26)23-18-4-3-9-28-18/h3-11H,2H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTOUNUJXPDCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A chloro group at the second position.
- An ethoxy-substituted imidazo[1,2-b]pyridazine moiety.
- A thiophene ring connected via a urea linkage.
The primary biological activity of this compound is attributed to its role as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer and other diseases.
Inhibition of CDK8
Research indicates that compounds similar to this compound exhibit potent inhibition against cyclin-dependent kinase 8 (CDK8), which is involved in transcription regulation and has been implicated in oncogenesis. The inhibition of CDK8 can disrupt cancer cell proliferation and survival.
Biological Activity Data
Various studies have evaluated the biological activity of this compound through different assays. Below is a summary of key findings:
| Study | Activity Assessed | IC50 Value (nM) | Cell Line |
|---|---|---|---|
| Study 1 | CDK8 Inhibition | 10.1 | HCT116 |
| Study 2 | Antiproliferative | 4.4 | U937 |
| Study 3 | Antimicrobial | MIC = 0.03 - 0.06 μg/mL against S. aureus | - |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound exhibits significant anticancer properties against various cell lines, including HCT116 and U937. The IC50 values indicate its potency in inhibiting cell growth and inducing apoptosis.
Case Study 2: Antimicrobial Properties
The compound was also tested for antimicrobial activity, showing effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 0.03 to 0.06 μg/mL. This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the urea and imidazo[1,2-b]pyridazine moieties significantly influence the biological activity. For instance:
- Substitutions on the thiophene ring enhance potency.
- The presence of the ethoxy group is crucial for maintaining solubility and bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea-Containing Compounds
Flufenoxuron
- Structure : Benzoylurea derivative with fluorophenyl and trifluoromethyl groups .
- Comparison: Both compounds share a urea moiety, but flufenoxuron lacks the imidazo[1,2-b]pyridazine core. The trifluoromethyl group in flufenoxuron enhances lipophilicity, whereas the thiophene in the target compound may improve π-π stacking interactions. Activity: Flufenoxuron is a commercial insecticide, highlighting urea's role in chitin synthesis inhibition .
1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea
Heterocyclic Core Variations
Pyridazin-3(2H)-ones ()
- Structure: Pyridazinone core with chloro and phenyl substituents .
- The ethoxy group in the target compound may enhance solubility compared to alkyl halides in pyridazinones.
Benzo[d]imidazo[2,1-b]thiazole Derivatives ()
- Structure: Urea linked to a morpholinoethoxy-substituted benzo[d]imidazo[2,1-b]thiazole .
- Comparison: The morpholinoethoxy group improves aqueous solubility, whereas the ethoxy group in the target compound offers simpler metabolic pathways.
Substituent Effects
- Chloro Group: Present in both the target compound and pyridazinones (), enhancing electrophilicity and binding to hydrophobic pockets.
- Thiophene vs. Trifluoroethyl : Thiophene (target) provides aromatic interactions, while trifluoroethyl () offers steric bulk and metabolic resistance.
- Ethoxy vs. Morpholinoethoxy: Ethoxy (target) is less polar than morpholinoethoxy (), affecting membrane permeability.
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs. †Calculated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
